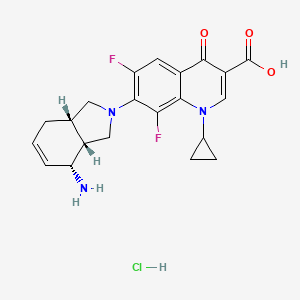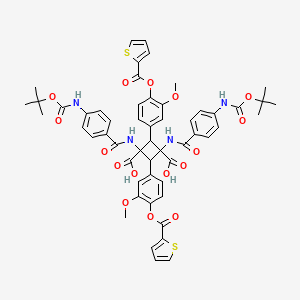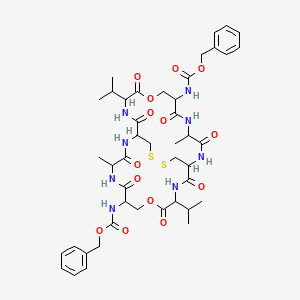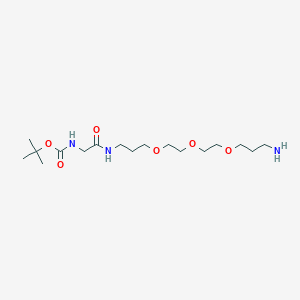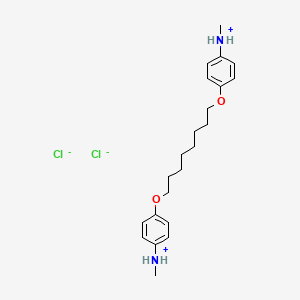
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Vue d'ensemble
Description
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride is a bioactive chemical.
Applications De Recherche Scientifique
Chemical Synthesis and Material Science
Tetrylenes Chelated by Hybrid Amido-Amino Ligand
Aniline derivatives, through reactions involving butyllithium and various silyl chlorides, contribute to the synthesis of germylenes and stannylenes. These compounds showcase potential in material science, particularly in the development of new materials with specific electronic and structural properties (Vaňkátová et al., 2011).
Novel G-2 Melamine-Based Dendrimers
Utilizing 4-(n-octyloxy)aniline, research into dendritic melamines presents advancements in supramolecular chemistry. These dendrimers have implications for self-assembly processes, which are critical in nanotechnology and materials engineering (Morar et al., 2018).
Organic Electronics and Catalysis
Synthesis and X-Ray Crystal Structure of Zn(II) Complexes
The study of Zn(II) chloride complexes with aniline-based ligands has implications for organic electronics, particularly in light-emitting diodes and transistors. These materials offer insights into the design of metal-organic frameworks with desirable electronic properties (Kim et al., 2012).
Room-Temperature Suzuki–Miyaura Cross-Coupling Reaction
Aniline derivatives play a crucial role in catalysis, as demonstrated by their involvement in Suzuki–Miyaura cross-coupling reactions. These processes are foundational in pharmaceuticals and agrochemicals manufacturing, highlighting the compound's significance in green chemistry applications (Wang et al., 2015).
Sensory Applications and Environmental Analysis
Water-Soluble Cruciform Fluorophores
The synthesis of water-soluble aniline derivatives leads to the development of sensors for metal ions, showcasing potential in environmental monitoring and analysis. These fluorophores' unique response to protons and metal ions underscores their utility in detecting and quantifying pollutants (Tolosa et al., 2008).
Determination of Aromatic Amines in Hair Dyes
Ionic liquids enhance the separation and quantification of aromatic amines, including aniline derivatives, in consumer products. This research is pivotal for ensuring product safety and adhering to regulatory standards, illustrating the compound's role in analytical chemistry (Lizier & Zanoni, 2012).
Propriétés
Numéro CAS |
111438-62-1 |
|---|---|
Nom du produit |
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride |
Formule moléculaire |
C22H34Cl2N2O2 |
Poids moléculaire |
429.4 g/mol |
Nom IUPAC |
methyl-[4-[8-[4-(methylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-23-19-9-13-21(14-10-19)25-17-7-5-3-4-6-8-18-26-22-15-11-20(24-2)12-16-22;;/h9-16,23-24H,3-8,17-18H2,1-2H3;2*1H |
Clé InChI |
JYKTXELQBPFWIA-UHFFFAOYSA-N |
SMILES |
C[NH2+]C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-] |
SMILES canonique |
C[NH2+]C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



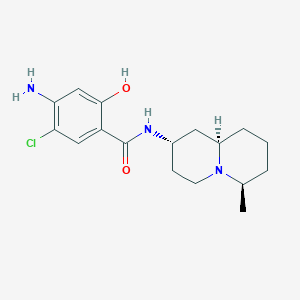
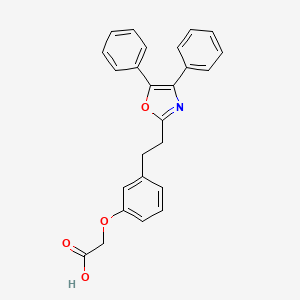

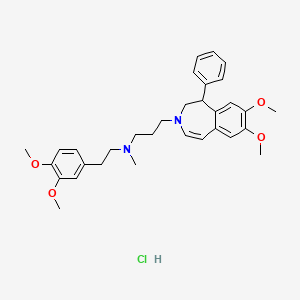
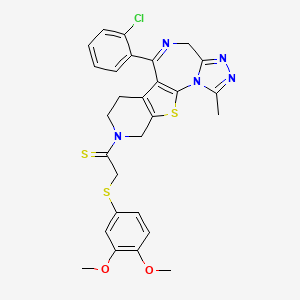
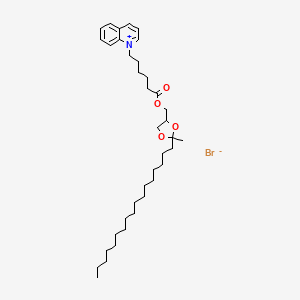
![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
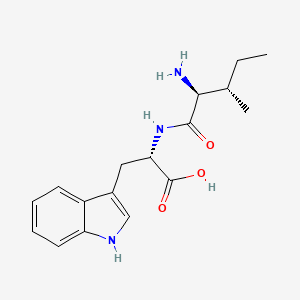
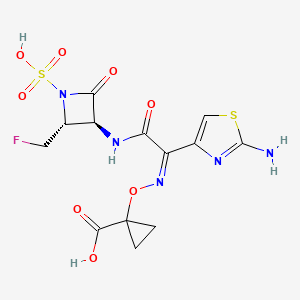
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)
